molecular formula C15H16N2O4S B11134096 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11134096
M. Wt: 320.4 g/mol
InChI Key: UQDAVXLTADOOSY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a quinoline moiety, and a carboxamide group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Sulfone Derivatives: From oxidation of the dioxidotetrahydrothiophene ring.

    Tetrahydroquinoline Derivatives: From reduction of the quinoline moiety.

    Substituted Carboxamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

This compound can be studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in antimicrobial and antimalarial research, as quinoline derivatives are known for such properties.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The combination of the dioxidotetrahydrothiophene and quinoline structures may offer unique interactions with biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety might inhibit certain enzymes, while the dioxidotetrahydrothiophene ring could interact with other cellular components, leading to a combined effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar dioxidotetrahydrothiophene ring but different heterocyclic moiety.

    Quinoline-4-carboxamide Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a dioxidotetrahydrothiophene ring and a quinoline moiety. This dual structure offers a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C15H16N2O4S/c1-17-13-5-3-2-4-11(13)12(8-14(17)18)15(19)16-10-6-7-22(20,21)9-10/h2-5,8,10H,6-7,9H2,1H3,(H,16,19)

InChI Key

UQDAVXLTADOOSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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